molecular formula C17H11BrFNO3 B5179735 2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid

2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid

Cat. No.: B5179735
M. Wt: 376.2 g/mol
InChI Key: WWQFEKHTOXCCCQ-MLPAPPSSSA-N
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Description

2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid is a complex organic compound characterized by the presence of bromine, cyano, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structural features make it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the production of advanced materials and chemicals with specialized properties.

Mechanism of Action

The mechanism by which 2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact molecular targets and pathways depend on the compound’s application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the cyano and fluorophenyl groups.

    Phenylacetic acid: Lacks the bromine, cyano, and fluorophenyl groups, making it less complex.

    2-Cyano-3-fluorophenylacetic acid: Contains the cyano and fluorophenyl groups but lacks the bromophenyl group.

Uniqueness

2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid is unique due to the combination of bromine, cyano, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO3/c18-14-4-5-16(23-10-17(21)22)12(7-14)6-13(9-20)11-2-1-3-15(19)8-11/h1-8H,10H2,(H,21,22)/b13-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQFEKHTOXCCCQ-MLPAPPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C\C2=C(C=CC(=C2)Br)OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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